Ancarolol
Overview
Description
Ancarolol is a beta-adrenergic blocking agent, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular conditions such as hypertension and arrhythmias. The chemical structure of this compound is characterized by the presence of a furan ring, making it distinct among beta-blockers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ancarolol can be synthesized through a multi-step process involving the reaction of tert-butylamine with epichlorohydrin to form a key intermediate. This intermediate is then reacted with 2-furancarboxylic acid to yield this compound. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Ancarolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives of this compound .
Scientific Research Applications
Ancarolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-adrenergic blocking activity and its effects on different chemical pathways.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Studied for its potential therapeutic effects in treating cardiovascular diseases and its role in reducing blood pressure.
Mechanism of Action
Ancarolol exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. This action inhibits the binding of catecholamines such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-adrenergic receptors located in the heart and vascular smooth muscle .
Comparison with Similar Compounds
Atenolol: Another beta-1 selective blocker used for hypertension and angina.
Nadolol: A nonselective beta-blocker used for hypertension and arrhythmias.
Propranolol: A nonselective beta-blocker with applications in treating hypertension, anxiety, and migraines
Uniqueness of Ancarolol: this compound’s unique structure, featuring a furan ring, distinguishes it from other beta-blockers. This structural difference may contribute to its specific binding affinity and pharmacokinetic properties, making it a valuable compound for targeted therapeutic applications .
Properties
IUPAC Name |
N-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]furan-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)19-11-13(21)12-24-15-8-5-4-7-14(15)20-17(22)16-9-6-10-23-16/h4-10,13,19,21H,11-12H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRNQRFNEAHCPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1NC(=O)C2=CC=CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868379 | |
Record name | N-{2-[3-(tert-Butylamino)-2-hydroxypropoxy]phenyl}furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75748-50-4 | |
Record name | N-[2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-2-furancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75748-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ancarolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075748504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-[3-(tert-Butylamino)-2-hydroxypropoxy]phenyl}furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANCAROLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00EED65INL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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